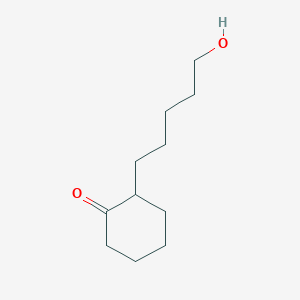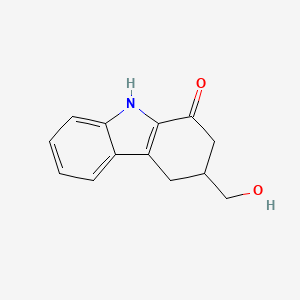
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is a compound belonging to the carbazole family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired carbazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for laboratory-scale synthesis, and scaling up this process would likely involve optimizing reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex carbazole derivatives.
Medicine: Carbazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The carbazole core can intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, which lacks the hydroxymethyl and carbonyl groups.
3-(Hydroxymethyl)carbazole: Similar but lacks the tetrahydro structure.
2,3,4,9-Tetrahydro-1h-carbazol-1-one: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is unique due to the presence of both the hydroxymethyl and carbonyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
40496-53-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C13H13NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-4,8,14-15H,5-7H2 |
Clave InChI |
IRHCNQPYKGUVAL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1C3=CC=CC=C3N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



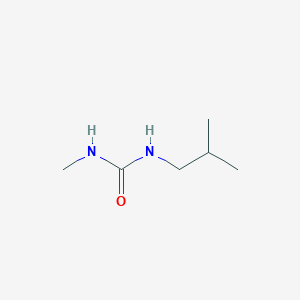
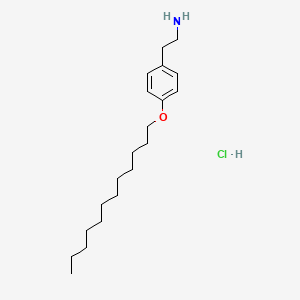
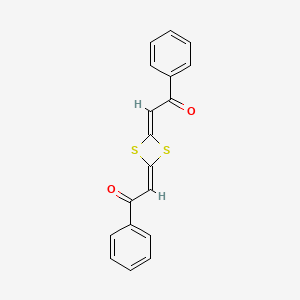

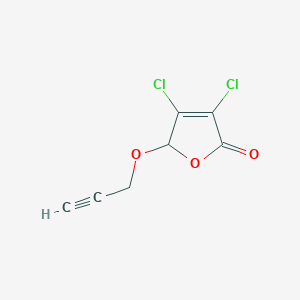
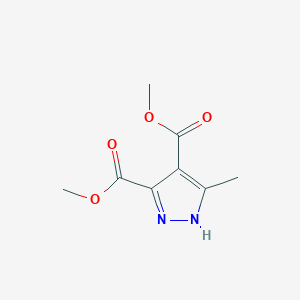
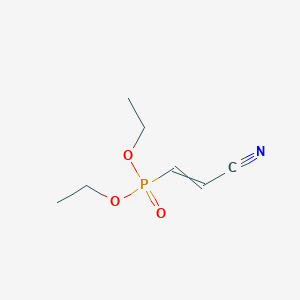
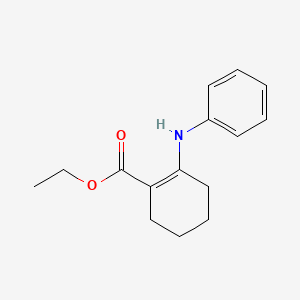
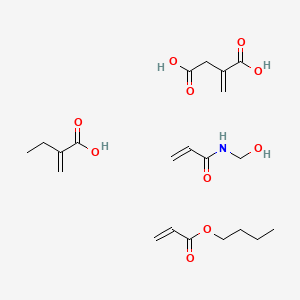
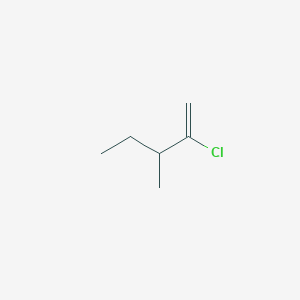
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
